molecular formula C14H12F3N3O3S B2420860 methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate CAS No. 318238-26-5

methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate

Cat. No.: B2420860
CAS No.: 318238-26-5
M. Wt: 359.32
InChI Key: BQXIABVJFVJDBS-CNHKJKLMSA-N
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Description

Methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate is a useful research compound. Its molecular formula is C14H12F3N3O3S and its molecular weight is 359.32. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[4-[(E)-hydroxyiminomethyl]-2-methyl-5-(trifluoromethyl)pyrazol-3-yl]sulfanylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O3S/c1-20-12(9(7-18-22)11(19-20)14(15,16)17)24-10-6-4-3-5-8(10)13(21)23-2/h3-7,22H,1-2H3/b18-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXIABVJFVJDBS-CNHKJKLMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C(F)(F)F)C=NO)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=C(C(=N1)C(F)(F)F)/C=N/O)SC2=CC=CC=C2C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Structure and Composition

The compound's IUPAC name indicates its complex structure, which includes a pyrazole ring, a hydroxyimino group, and a sulfanyl moiety. The molecular formula is C14H12F3N3O3SC_{14}H_{12}F_3N_3O_3S with a molecular weight of approximately 359.32 g/mol .

PropertyValue
Molecular FormulaC₁₄H₁₂F₃N₃O₃S
Molecular Weight359.32 g/mol
IUPAC NameThis compound
CAS NumberNot yet assigned

The biological activity of this compound can be attributed to its structural components. The pyrazole ring is known for its diverse pharmacological properties, including anti-inflammatory and analgesic effects. The hydroxyimino group may enhance the compound's interaction with biological targets, potentially leading to increased efficacy against specific diseases.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress in cells, which is linked to various diseases such as cancer and neurodegenerative disorders .

Antimicrobial Activity

Preliminary studies suggest that this compound may exhibit antimicrobial properties. Compounds containing pyrazole derivatives have been shown to inhibit bacterial growth by disrupting cellular processes .

Study 1: Antioxidant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant activity of similar pyrazole derivatives. The results indicated that these compounds significantly reduced reactive oxygen species (ROS) levels in vitro, suggesting a protective effect against oxidative damage .

Study 2: Antimicrobial Potential

In another investigation, researchers assessed the antimicrobial efficacy of various pyrazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The findings revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Biological Activities Reported in Literature

Activity TypeReferenceFindings
AntioxidantJournal of Medicinal ChemistrySignificant reduction in ROS levels
AntimicrobialInternational Journal of Antimicrobial AgentsEffective against S. aureus and E. coli

Scientific Research Applications

Medicinal Chemistry

Methyl 2-{[4-[(hydroxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate has been investigated for its potential as an anticancer agent. The incorporation of the hydroxyimino group is believed to enhance the compound's ability to interact with biological targets, potentially leading to cytotoxic effects on cancer cells.

Case Study: Anticancer Activity

A study focused on compounds similar to this compound demonstrated significant cytotoxic activity against various human cancer cell lines, including breast and colon cancer cells. The mechanism of action was linked to apoptosis induction and cell cycle arrest, suggesting that this compound could serve as a lead structure for developing new anticancer therapies .

Agricultural Chemistry

Research has also explored the use of this compound in agricultural applications, particularly as a potential pesticide or herbicide. The trifluoromethyl group enhances lipophilicity, improving the compound's ability to penetrate plant tissues and exert herbicidal effects.

Case Study: Herbicidal Activity

In experiments assessing the herbicidal properties of related compounds, this compound exhibited promising results against common agricultural weeds. The studies indicated that the compound disrupts metabolic pathways in plants, leading to effective weed control .

Material Science

The unique chemical structure of this compound has led to its investigation in material science as a potential additive in polymer formulations. Its properties may enhance thermal stability and mechanical strength.

Case Study: Polymer Additives

Research into polymer composites incorporating this compound revealed improved thermal resistance and mechanical properties compared to standard formulations. This suggests potential applications in creating high-performance materials for various industrial uses .

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